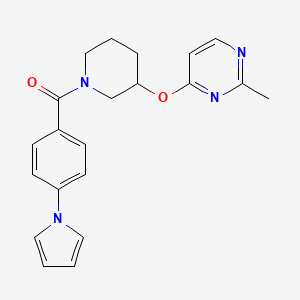

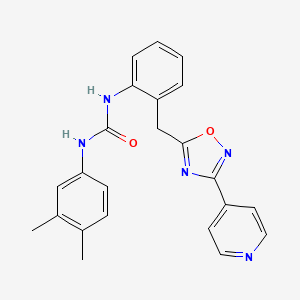

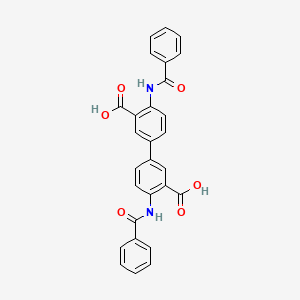

3,4-diethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-diethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases.

Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Tuberculosis (TB) remains a global health concern, necessitating the discovery of effective anti-TB agents. Researchers have explored novel compounds to combat Mycobacterium tuberculosis (MTB). In this context, derivatives of 3,4-diethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide were synthesized and evaluated for their anti-tubercular activity against MTB H37Ra . Notably, several compounds demonstrated significant inhibitory effects, with IC50 values ranging from 1.35 to 2.18 μM. These promising results highlight the compound’s potential as an anti-TB agent.

Akt1 Inhibition

Akt1 (protein kinase B) plays a crucial role in cell survival and proliferation. Small molecule inhibitors targeting Akt1 have been investigated for cancer therapy. While most Akt1 inhibitors act through ATP-competitive mechanisms, this compound offers a distinct mode of action. Further studies are warranted to explore its efficacy and specificity .

Anti-Fibrotic Properties

Fibrosis, characterized by excessive collagen deposition, contributes to various diseases. Compounds that inhibit collagen synthesis or modulate fibrotic pathways are of interest. 3,4-diethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide may hold promise in this regard. For instance:

- Sorafenib, a VEGFR-2 and PDGF-β inhibitor, reduces collagen deposition in liver fibrosis models .

- N~2~,N~4~-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide inhibits collagen synthesis by inactivating hepatic stellate cells .

- Other compounds, such as ethyl 3,4-dihydroxybenzoate and S4682, have shown anti-fibrotic effects .

Structural Characterization

Imatinib, a widely used leukemia drug, has been structurally characterized as a piperazin-1-ium salt. Similarly, further structural studies on this compound could enhance our understanding of its pharmacological properties .

Propiedades

IUPAC Name |

3,4-diethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O5S/c1-3-34-25-15-10-20(18-26(25)35-4-2)27(31)29-22-11-13-23(14-12-22)36(32,33)30-17-6-5-9-24(30)21-8-7-16-28-19-21/h7-8,10-16,18-19,24H,3-6,9,17H2,1-2H3,(H,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPLOJFXOFPIMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-diethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2372667.png)

![2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride](/img/structure/B2372668.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)

![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)